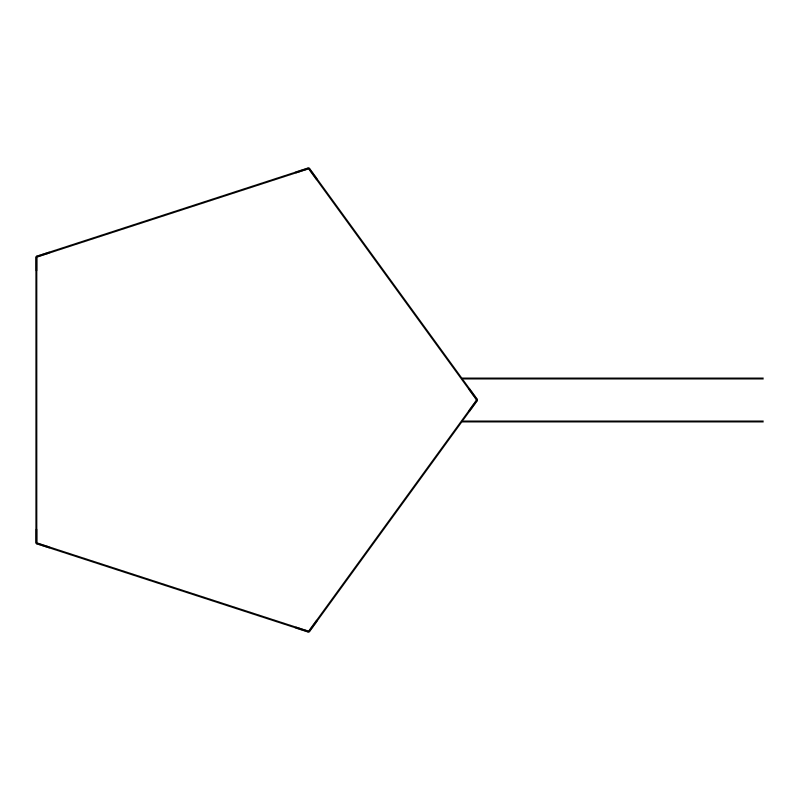

Methylenecyclopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry:

- Synthesis of complex molecules: Methylenecyclopentane acts as a building block in the synthesis of various complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Its unique cyclic structure and reactive methylene group make it a versatile starting material for organic reactions [].

- Solvent: Due to its non-polar character and low boiling point, methylenecyclopentane finds use as a solvent in some organic reactions, particularly in crystallization processes and chromatography techniques.

Polymer Chemistry:

- Monomer for ring-opening polymerization: Methylenecyclopentane can be used as a monomer in ring-opening polymerization reactions, leading to the formation of various cyclic polymers with unique properties like thermal stability and biodegradability []. These polymers have potential applications in drug delivery, packaging materials, and other advanced fields.

Material Science:

- Study of self-assembly phenomena: Methylenecyclopentane plays a role in studying self-assembly phenomena at the molecular level. When incorporated into specific molecules, it can influence their self-assembly behavior, allowing researchers to explore the formation of ordered structures with potential applications in nanotechnology and materials science [].

Environmental Research:

- Biodegradation studies: Methylenecyclopentane serves as a model compound in biodegradation studies, helping researchers understand the environmental fate of various organic contaminants. Its susceptibility to microbial degradation allows scientists to evaluate the effectiveness of bioremediation techniques for environmental cleanup [].

Methylenecyclopentane is an organic compound with the molecular formula . It is classified as a cyclic alkene, specifically a derivative of cyclopentane, featuring a double bond between two carbon atoms in the cyclopentane ring. The compound is also known by its IUPAC name, 1-Methylenecyclopentane, and has a CAS Registry Number of 1528-30-9. Methylenecyclopentane appears as a colorless to pale yellow liquid and is characterized by a boiling point of approximately 77 °C and a flash point of -19 °C .

Methylenecyclopentane itself does not have a known biological mechanism of action.

Hazards:

Methylenecyclopentane is a flammable liquid with a low flash point. It is also a potential irritant to the skin and eyes.

- Flash Point: -17 °C

Safety Precautions:

Standard laboratory safety practices should be followed when handling methylenecyclopentane. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, etc.), and avoiding contact with skin and eyes.

Data Source:

- Hydrogenation: Methylenecyclopentane can undergo hydrogenation to form cyclopentane. The reaction can be represented as:The enthalpy change for this reaction is approximately kJ/mol in liquid phase conditions .

- Cycloaddition Reactions: Methylenecyclopentane can also engage in cycloaddition reactions, such as the formal [3 + 2] cycloaddition, which involves the formation of new carbon-carbon bonds under the influence of Lewis acids .

Methylenecyclopentane can be synthesized through several methods:

- From Cyclopentene: One common method involves the reaction of cyclopentene with formaldehyde in the presence of acid catalysts.

- Dehydrogenation: Another approach is to dehydrogenate methylcyclopentane under controlled conditions to yield methylenecyclopentane.

- Cycloaddition Reactions: As mentioned earlier, methylenecyclopentane can also be generated via cycloaddition reactions involving suitable precursors and catalysts .

Methylenecyclopentane has several applications across different fields:

- Chemical Intermediates: It serves as an intermediate in organic synthesis for producing various chemical compounds.

- Material Science: Due to its unique structural properties, it may be utilized in the development of novel materials or polymers.

- Research: Methylenecyclopentane is often used in academic research to study reaction mechanisms and properties of cyclic alkenes.

Methylenecyclopentane shares similarities with several other cyclic compounds. The following table compares methylenecyclopentane with related compounds:

| Compound | Molecular Formula | Structure Type | Key Characteristics |

|---|---|---|---|

| Methylenecyclopentane | Cyclic Alkene | Contains a double bond within the ring | |

| Methylcyclopentane | Cyclic Alkane | Saturated compound; more stable than methylenecyclopentane | |

| Cyclopentene | Cyclic Alkene | Smaller ring; higher reactivity than methylenecyclopentane | |

| 1-Methylcyclobutene | Cyclic Alkene | Similar structure; exhibits different reactivity patterns |

Uniqueness

Methylenecyclopentane's uniqueness lies in its balance between stability and reactivity due to its cyclic structure and the presence of a double bond. This makes it an interesting subject for further research into its chemical properties and potential applications.

The systematic study of methylenecyclopentane can be traced back to the mid-20th century with significant contributions from prominent organic chemists. In 1950, Ernst D. Bergmann, David Ginsburg, and Raphael Pappo published their groundbreaking work on "Preparation and Reactions of Methylenecyclopentane" in the Journal of the American Chemical Society, establishing foundational knowledge about this compound. However, earlier synthetic approaches date back to the late 19th and early 20th centuries, reflecting the evolving understanding of cyclic organic structures during this formative period in organic chemistry.

The synthesis of methylenecyclopentane's structural relative, methylcyclopentane, was first achieved in 1888 by Paul Caspar Freer and W. H. Perkin Jr. through a Wurtz reaction of sodium and 1,5-dibromohexane. This early work on cyclopentane derivatives laid important groundwork for understanding the chemistry of five-membered carbocyclic compounds, including methylenecyclopentane.

Structural significance in cyclic systems

Methylenecyclopentane represents an important structural archetype in organic chemistry, featuring an exocyclic double bond (=CH₂) attached to a five-membered ring. This structural arrangement contributes to its distinctive chemical behavior and reactivity patterns. The C₆ core of methylenecyclopentane, like other cyclopentane derivatives, is not perfectly planar and can pucker to alleviate ring strain in its structure. This conformational flexibility influences its stability and reactivity.

From a thermodynamic perspective, methylenecyclopentane occupies an interesting position among cyclic alkenes. Its heat of hydrogenation (-115.9 kJ/mol) falls between that of cyclopentene (-112.7 kJ/mol) and the average for 1,1-disubstituted alkenes (-117 kJ/mol). This intermediate value provides insight into the energetic consequences of having an exocyclic double bond on a five-membered ring.

Comparative thermodynamic data reveals that methylenecyclopentane is less stable than its isomer 1-methylcyclopentene, which has an endocyclic double bond. Treatment of methylenecyclopentane with acid converts it largely to 1-methylcyclopentene, demonstrating that the endo double bond configuration is more stable than the exo arrangement in cyclopentane derivatives. This preference has significant implications for understanding the reactivity and synthetic utility of such systems.

Catalytic dehydrogenation of cyclopentane derivatives represents a cornerstone in the production of methylenecyclopentane. The process typically involves the removal of hydrogen atoms from cyclopentane or its functionalized analogs to introduce unsaturation. A seminal study detailed in US Patent 2,412,936 demonstrates the dehydrogenation of cyclopentane over chromic oxide-alumina or magnesia-alumina catalysts at temperatures ranging from 1000°F to 1300°F (538°C to 704°C) under pressures of 1–10 atmospheres [1]. The presence of hydrogen in the feed suppresses excessive dehydrogenation to cyclopentadiene, favoring cyclopentene as the primary product. Under optimal conditions (30% conversion per pass), cyclopentene yields increase significantly due to hydrogen's role in mitigating carbonaceous deposits on the catalyst surface [1].

Recent advancements in transition metal catalysis have expanded this methodology. For instance, palladium-based systems enable the ring-opening of norbornene derivatives to yield methylenecyclopentane analogs. This approach leverages tandem Heck-type coupling and palladium carbene migratory insertion, followed by C–C bond cleavage and β-hydride elimination [2]. Such methods highlight the versatility of dehydrogenation in accessing structurally diverse cyclopentane derivatives.

Table 1: Key Parameters for Catalytic Dehydrogenation of Cyclopentane

| Parameter | Range/Value | Catalyst System |

|---|---|---|

| Temperature | 1000–1300°F (538–704°C) | Cr₂O₃-Al₂O₃, MgO-Al₂O₃ |

| Pressure | 1–10 atm | |

| Hydrogen Concentration | 10–90 mol% | |

| Conversion per Pass | ~30% |

The interplay between catalyst composition and reaction conditions underscores the need for precise control to balance activity and selectivity. For example, chromia-alumina catalysts exhibit enhanced stability and reduced coke formation compared to unpromoted systems [4].

Dehydrohalogenation Strategies

Dehydrohalogenation, the elimination of hydrogen halides from halogenated precursors, offers a complementary route to methylenecyclopentane. While the provided literature does not explicitly detail this method for methylenecyclopentane synthesis, general principles from analogous systems suggest viable pathways. For instance, treating brominated cyclopentane derivatives with strong bases like potassium hydroxide could facilitate HBr elimination, forming the exocyclic double bond. However, the regioselectivity and stereochemical outcomes of such reactions remain underexplored in the context of cyclopentane systems.

Alternative Synthetic Routes

Palladium-Catalyzed Ring Opening of Norbornene

A groundbreaking alternative involves the palladium-catalyzed ring opening of norbornene, as reported by the Royal Society of Chemistry [2]. This method employs aryl iodides and tosylhydrazones to generate methylenecyclopentane derivatives through a multi-step sequence:

- Heck-type coupling initiates aryl group transfer to norbornene.

- Palladium carbene migratory insertion forms a transient metallocycle.

- C–C bond cleavage and β-hydride elimination yield the final product.

This approach bypasses traditional dehydrogenation limitations, enabling access to functionalized methylenecyclopentanes with high atom economy.

Morita-Baylis-Hillman Carbonates

Although not directly addressed in the provided sources, Morita-Baylis-Hillman (MBH) chemistry could theoretically furnish methylenecyclopentane derivatives via conjugate addition-elimination. MBH carbonates, when treated with nucleophiles, might undergo cyclization to form five-membered rings with exocyclic double bonds. Further experimental validation is required to assess this pathway's feasibility.

Oxidation Mechanisms

Methylenecyclopentane undergoes various oxidation reactions through different mechanistic pathways. The most significant oxidation pathway involves epoxidation using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (m-CPBA) [1]. This reaction proceeds through a concerted mechanism where the peroxycarboxylic acid transfers an oxygen atom to the alkene double bond, forming an epoxide (oxacyclopropane) ring [1]. The reaction is stereospecific, resulting in syn addition of the oxygen atom to the double bond [1].

The epoxidation mechanism involves the formation of a six-membered transition state where the oxygen atom from the peroxycarboxylic acid inserts between the carbon atoms of the double bond [1]. This process is facilitated by the electron-rich nature of the methylenecyclopentane double bond, which acts as a nucleophile attacking the electrophilic oxygen atom [1].

Radical oxidation pathways represent another important class of oxidation reactions for methylenecyclopentane. These reactions typically involve the generation of radical cations through single-electron transfer processes [2] [3]. The radical cation intermediate can undergo various transformations including cyclization, fragmentation, and further oxidation [2] [3]. Research has shown that methylenecyclopentane radical cations can be generated using thianthrene cation radical perchlorate, leading to a mixture of oxidized products [2] [3].

Reduction Mechanisms

The reduction of methylenecyclopentane primarily occurs through hydrogenation reactions using metal catalysts such as palladium on carbon [4]. The hydrogenation process follows a heterogeneous catalytic mechanism where the alkene coordinates to the metal surface, followed by hydrogen atom transfer [4]. The reduction is stereoselective, typically proceeding through syn addition of hydrogen atoms to yield methylcyclopentane [4].

Thermodynamic data indicates that the hydrogenation of methylenecyclopentane is highly exothermic, with enthalpy changes ranging from -112.3 to -115.9 kJ/mol depending on the solvent and reaction conditions [4]. This high exothermicity drives the reaction to completion under mild conditions [4].

Metal hydride reduction represents an alternative reduction pathway, particularly useful for selective transformations [5]. Common reducing agents include lithium aluminum hydride and sodium borohydride, which can reduce methylenecyclopentane to various alcohol derivatives depending on the specific reaction conditions [5].

Cycloaddition Chemistry (Diels-Alder, [4+3], [3+2] Annulations)

Diels-Alder Reactions

Methylenecyclopentane participates in Diels-Alder cycloadditions as a dienophile, reacting with 1,3-dienes to form six-membered rings [6] [7]. The reaction proceeds through a concerted [4+2] cycloaddition mechanism following the Woodward-Hoffmann rules [7]. The reaction is thermally allowed and exhibits high stereoselectivity, typically favoring the endo product [7] [8].

The mechanism involves the simultaneous formation of two new carbon-carbon bonds through a cyclic transition state [7]. The reaction rate is enhanced by electron-withdrawing substituents on the dienophile and electron-donating substituents on the diene [7]. Polar solvents can significantly accelerate the reaction, with rate enhancements of up to 700-fold observed in water compared to nonpolar solvents [7].

Regioselectivity in Diels-Alder reactions depends on the substitution pattern of both the diene and dienophile [9]. When methylenecyclopentane reacts with unsymmetrical dienes, the reaction follows predictable regioselectivity patterns based on frontier molecular orbital interactions [9].

[4+3] Cycloaddition Reactions

The [4+3] cycloaddition of methylenecyclopentane with 1,3-dipoles represents a challenging but synthetically valuable transformation [10] [11]. Research has demonstrated that 1,1,2,2,3,3-hexamethyl-4,5-bis(methylene)cyclopentane can undergo [4+3] cycloaddition with benzonitrile oxide to form seven-membered ring systems [10].

The mechanism can proceed through either a concerted pathway or a stepwise process involving diradical intermediates [10]. Kinetic studies indicate that the concerted pathway is energetically favorable, with the "energy of concert" being less than 3 kcal/mol [10]. The reaction selectivity is influenced by steric factors, with methyl substitution affecting the relative rates of competing pathways [10].

[3+2] Annulation Reactions

[3+2] Annulation reactions of methylenecyclopentane represent a powerful method for constructing five-membered rings [12] [13] [14]. These reactions typically involve the formal cycloaddition of a three-carbon unit with a two-carbon unit, leading to methylenecyclopentane derivatives [14] [15].

The most extensively studied [3+2] annulation involves the reaction of methylenecyclopentane with methylenecyclopropane derivatives [14] [15]. This reaction proceeds through a radical-mediated mechanism, often catalyzed by thiyl radicals [16] [13]. The process begins with the generation of a radical intermediate through homolytic cleavage of the cyclopropane ring [13].

The stereochemistry of [3+2] annulations is highly dependent on the reaction conditions and the nature of the three-carbon synthon [14]. Recent developments have shown that these reactions can be performed with high regio- and stereoselectivity using appropriate catalysts and reaction conditions [14].

Substitution and Halogenation Mechanisms

Free Radical Halogenation

Methylenecyclopentane undergoes free radical halogenation reactions following the classical initiation-propagation-termination mechanism [17] [18] [19]. The reaction begins with the homolytic cleavage of the halogen molecule (typically Br₂ or Cl₂) under ultraviolet light to generate halogen radicals [18] [20].

The propagation steps involve hydrogen atom abstraction by the halogen radical, forming an alkyl radical and hydrogen halide [18]. The alkyl radical then abstracts a halogen atom from another halogen molecule, regenerating the halogen radical and continuing the chain reaction [18]. The selectivity of halogenation depends on the relative stability of the intermediate radicals formed [19].

Bromination exhibits significantly higher selectivity than chlorination, with bromination showing 97:1 selectivity for tertiary versus primary C-H bonds, compared to only 3.6:1 for chlorination [19]. This difference arises from the greater thermodynamic control in bromination reactions due to the lower reactivity of bromine radicals [19].

Allylic Substitution Mechanisms

Allylic substitution reactions of methylenecyclopentane proceed through radical pathways, particularly when using N-bromosuccinimide (NBS) as the brominating agent [21]. The reaction is highly selective for the allylic position due to the stabilization of the allylic radical intermediate through resonance [21].

The mechanism involves the formation of a bromine radical through homolytic cleavage of the N-Br bond in NBS [21]. The bromine radical then abstracts a hydrogen atom from the allylic position, forming a resonance-stabilized allylic radical [21]. This radical subsequently reacts with another molecule of NBS to form the allylic bromide product [21].

Stereochemistry in allylic substitution reactions depends on the configuration of the starting material and the reaction conditions [21]. The reaction typically proceeds with retention of configuration at the allylic carbon, though some products showing inversion may also be observed [21].

Oligomerization and Polymerization Dynamics

Cationic Oligomerization

Methylenecyclopentane undergoes cationic oligomerization in the presence of strong acid catalysts such as trifluoromethanesulfonic acid (CF₃SO₃H) [22]. The reaction proceeds through a carbocation mechanism where the acid protonates the double bond, generating a tertiary carbocation intermediate [22].

The oligomerization process typically yields dimers as the major products (60-80%) along with smaller amounts of higher oligomers [22]. The selectivity depends on the acid concentration, temperature, and reaction time [22]. Under certain conditions, the reaction can be accompanied by isomerization to 1-methylcyclopentene, which subsequently undergoes oligomerization [22].

Kinetic studies reveal that the oligomerization follows first-order kinetics with respect to the monomer concentration [22]. The rate constant depends on the acid strength and concentration, with stronger acids promoting faster oligomerization [22].

Metal-Catalyzed Oligomerization

Metal-catalyzed oligomerization of methylenecyclopentane has been achieved using various transition metal catalysts, including aluminum-based systems such as AlEtCl₂ [22]. These reactions proceed through metallacycle formation mechanisms, where the metal center coordinates to the double bond and facilitates C-C bond formation [22].

The product distribution in metal-catalyzed oligomerization depends on the nature of the metal center and the reaction conditions [22]. Different metals can promote different selectivity patterns, ranging from predominantly dimers to more complex oligomer mixtures [22].

Ethylene Coligomerization

A particularly interesting aspect of methylenecyclopentane chemistry is its formation through ethylene oligomerization using zirconocene catalysts [23] [24]. This process represents a novel approach to methylenecyclopentane synthesis, where ethylene undergoes simultaneous oligomerization and cyclization [23].

The selectivity for methylenecyclopentane formation can reach up to 37% under optimal conditions when using Cp₂ZrCl₂/EAO catalyst systems with appropriate additives such as pyridine [23]. The reaction mechanism involves the formation of zirconacycle intermediates that undergo cyclization to form the methylenecyclopentane ring [23].

XLogP3

Boiling Point

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Health Hazard